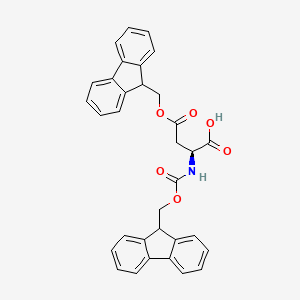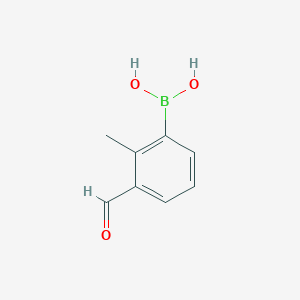
3-甲酰-2-甲基苯硼酸
描述
3-Formyl-2-methylphenylboronic acid is a chemical compound with the molecular formula C8H9BO3 . It is a solid substance and is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of 3-Formyl-2-methylphenylboronic acid can be achieved through various methods. One such method involves the catalytic protodeboronation of alkyl boronic esters, utilizing a radical approach . Another method involves the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .Molecular Structure Analysis
The molecular structure of 3-Formyl-2-methylphenylboronic acid can be represented by the InChI code 1S/C8H9BO3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5,11-12H,1H3 . The molecular weight of the compound is 163.97 .Chemical Reactions Analysis
3-Formyl-2-methylphenylboronic acid can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura cross-coupling, a reaction that conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
3-Formyl-2-methylphenylboronic acid is a solid substance . It has a molecular weight of 163.97 . The InChI code representing its molecular structure is 1S/C8H9BO3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5,11-12H,1H3 .科学研究应用
Suzuki-Miyaura Coupling
Suzuki-Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . 3-Formyl-2-methylphenylboronic acid could potentially couple with organic halides or triflates in the presence of a palladium catalyst to form new complex organic molecules.
Synthesis of 4H-thieno[2,3-c]-isoquinolin-5-one Derivatives
Although this is not directly related to 3-Formyl-2-methylphenylboronic acid, it’s worth noting that similar boronic acid compounds have been used as starting materials for the synthesis of 4H-thieno[2,3-c]-isoquinolin-5-one derivatives, which are known to inhibit PARP-1 . This suggests potential applications of 3-Formyl-2-methylphenylboronic acid in medicinal chemistry.
安全和危害
作用机制
Target of Action
The primary target of 3-Formyl-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of 3-Formyl-2-methylphenylboronic acid involves its participation in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 3-Formyl-2-methylphenylboronic acid is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .
Pharmacokinetics
The success of the suzuki–miyaura coupling reaction, in which this compound participates, is attributed to the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents . These properties suggest that 3-Formyl-2-methylphenylboronic acid may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of 3-Formyl-2-methylphenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds .
Action Environment
The action of 3-Formyl-2-methylphenylboronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions . Therefore, the efficacy and stability of 3-Formyl-2-methylphenylboronic acid are likely to be influenced by factors such as temperature, pH, and the presence of other reactants or catalysts .
属性
IUPAC Name |
(3-formyl-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMJTYJNVKJFBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



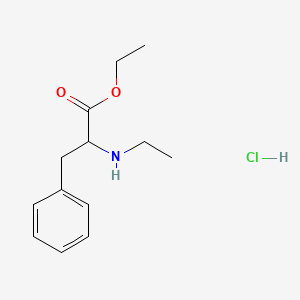

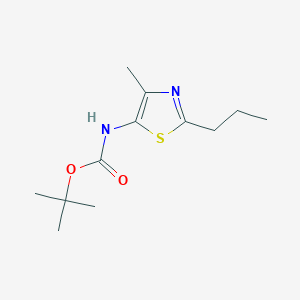
![tert-butyl N-[(1,1-dioxo-1lambda6-thian-2-yl)methyl]carbamate](/img/structure/B1448442.png)

![5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1448445.png)
![3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1448446.png)



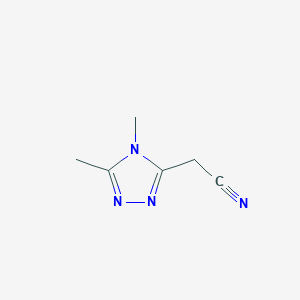
![[1-(3-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1448453.png)

